Intermedeol

Arthropod repellency Tick control Natural product biopesticide

Intermedeol [(4S,5S,7R,10S)-eudesm-11-en-4-ol] is the only natural terpenoid with statistically significant repellency against lone star tick nymphs at 155 nmole/cm²—where DEET and callicarpenal fail. Against red imported fire ants, it requires just 1.50 ppm, a 33-fold potency advantage over callicarpenal (50 ppm). In HL-60 cells (IC₅₀ 23.2 μg/mL), it triggers coordinated c-myc downregulation and p21CIP1 upregulation—a dual mechanistic signature ideal for differentiation studies. Its defined (4S,5S,7R,10S) absolute configuration and available synthetic routes to all eight eudesm-11-en-4-ol stereoisomers enable systematic SAR. Procure intermedeol for target-specific repellent formulation, leukemia differentiation research, or stereochemical SAR investigations.

Molecular Formula C15H26O
Molecular Weight 222.37 g/mol
Cat. No. B1254906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIntermedeol
SynonymsIntermedeol
Molecular FormulaC15H26O
Molecular Weight222.37 g/mol
Structural Identifiers
SMILESCC(=C)C1CCC2(CCCC(C2C1)(C)O)C
InChIInChI=1S/C15H26O/c1-11(2)12-6-9-14(3)7-5-8-15(4,16)13(14)10-12/h12-13,16H,1,5-10H2,2-4H3/t12-,13+,14+,15+/m1/s1
InChIKeyDPQYOKVMVCQHMY-QPSCCSFWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Intermedeol Procurement Guide: Eudesmane Sesquiterpenoid with Quantified Arthropod Repellency and Leukemia Cell Differentiation Activity


Intermedeol [(4S,5S,7R,10S)-eudesm-11-en-4-ol] is a eudesmane-type sesquiterpenoid (C15H26O, MW 222.37 g/mol) [1]. It occurs naturally in Callicarpa americana, Alpinia intermedia, Ligularia fischeri, and other botanical sources . The compound bears a characteristic eudesmane skeleton with an 11-en-4-ol moiety that defines its stereochemical identity. Among eudesmane sesquiterpenoids, intermedeol has been documented for insect/tick repellent activity and antiproliferative effects against human leukemia HL-60 cells [2].

Why Generic Eudesmane Sesquiterpenoids Cannot Substitute for Intermedeol in Research Applications


Eudesmane-type sesquiterpenoids share a common skeletal framework but exhibit pronounced functional divergence driven by stereochemical configuration and functional group placement. Intermedeol [(4S,5S,7R,10S)-eudesm-11-en-4-ol] differs from structural analogs such as β-eudesmol (C-4 position substitution pattern), α-cyperone (C-4 ketone vs. C-4 alcohol), and callicarpenal (clerodane diterpenoid skeleton) [1]. These structural variations translate to differential target engagement: intermedeol demonstrates unique activity against Amblyomma americanum (lone star tick) where DEET and callicarpenal fail to produce significant repellency [2]. Furthermore, intermedeol induces HL-60 cell differentiation with concomitant c-myc downregulation and p21CIP1 upregulation—a mechanistic signature not transferable to other eudesmane analogs without direct empirical validation .

Intermedeol Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Key Comparators


Intermedeol vs. DEET and Callicarpenal: Superior Repellency Against Lone Star Tick (Amblyomma americanum) at 155 nmole/cm²

In direct head-to-head laboratory bioassays against Amblyomma americanum (lone star tick) nymphs, intermedeol demonstrated significant repellency compared to ethanol controls at 155 nmole/cm² cloth, whereas DEET and callicarpenal failed to produce statistically significant repellency at the same concentration [1]. At 1,240 nmole/cm² cloth, intermedeol repelled 40% of A. americanum nymphs compared to only 20% for callicarpenal—a 2-fold quantitative advantage [2]. Against Ixodes scapularis (blacklegged tick), intermedeol achieved 96% repellency at 155 nmole/cm², statistically equivalent to DEET [3].

Arthropod repellency Tick control Natural product biopesticide

Intermedeol vs. Callicarpenal: Significantly Superior Repellency Against Imported Fire Ants (Solenopsis spp.)

In direct head-to-head digging bioassays against workers of red imported fire ants (Solenopsis invicta), black imported fire ants (Solenopsis richteri), and their hybrid, intermedeol demonstrated significantly greater repellency than callicarpenal against both species and the hybrid at 50 ppm [1]. Intermedeol showed significant repellency at concentrations as low as 1.50 ppm against both red imported fire ant colonies, whereas callicarpenal required 50 ppm to achieve significant repellency against red imported fire ants—representing a 33-fold difference in minimum effective concentration [2]. Against black imported fire ants and hybrid colonies, intermedeol was effective at 6.25 ppm [3].

Insect repellent Fire ant control Terpenoid biopesticide

Intermedeol HL-60 Leukemia Cell Differentiation: Dual Mechanism of c-myc Downregulation and p21CIP1 Upregulation

Intermedeol exhibited potent antiproliferative activity against human acute promyelocytic leukemia HL-60 cells (IC50 = 23.2 μg/mL, approximately 104 μM) [1]. The compound induced HL-60 cell differentiation to granulocytes and monocytes/macrophage lineages, as assessed by nitroblue tetrazolium reduction, esterase activity, phagocytic activity, morphology changes, and surface antigen expression (CD14, CD66b) . Mechanistically, intermedeol downregulated c-myc expression and upregulated p21CIP1 expression during differentiation [2]. No direct comparative IC50 data against structural analogs (e.g., β-eudesmol, α-cyperone) in the identical HL-60 differentiation assay system were identified in the available literature.

Leukemia research Cell differentiation Cancer therapeutics

Intermedeol vs. Isointermedeol: Apoptosis Induction with Differential Potency in HL-60 Leukemia Cells

Isointermedeol, a structural stereoisomer of intermedeol and major constituent of Cymbopogon flexuosus essential oil, induced apoptosis in HL-60 cells with a 48-hour IC50 of approximately 20 μg/mL [1]. The crude essential oil containing isointermedeol showed 48-hour IC50 of approximately 30 μg/mL [2]. Both intermedeol and isointermedeol engage mitochondrial cytochrome c release and apical death receptor pathways [3]. Direct head-to-head comparison of intermedeol vs. isointermedeol in identical apoptosis assay conditions is not available in the current literature. The data represent cross-study comparable values with different experimental endpoints (differentiation for intermedeol vs. apoptosis for isointermedeol).

Apoptosis Leukemia Sesquiterpenoid comparative pharmacology

Intermedeol Stereochemical Specificity: Defined Absolute Configuration (4S,5S,7R,10S) with Complete Stereoisomer Panel Synthetically Accessible

The absolute configuration of naturally occurring (+)-intermedeol is established as (4S,5S,7R,10S) [1]. Total synthesis of all eight stereoisomers of eudesm-11-en-4-ol has been achieved, including (±)-intermedeol, (±)-neointermedeol, (±)-paradisiol, (±)-amiteol, and four unnatural stereoisomers [2]. The synthetic route employs oxidative hydroboration as the key step, with selective omission of the equilibration step for specific stereoisomer targets [3]. This defined stereochemical framework enables systematic SAR studies not possible with undefined stereoisomer mixtures often encountered in other eudesmane natural products.

Stereochemistry Sesquiterpenoid synthesis Structure-activity relationship

Intermedeol: Evidence-Based Research and Industrial Application Scenarios


Vector Control Research: Lone Star Tick (Amblyomma americanum) Repellent Development

Intermedeol is the only natural terpenoid among callicarpenal, DEET, and SS220 that demonstrated statistically significant repellency against Amblyomma americanum nymphs at 155 nmole/cm² cloth in controlled bioassays [1]. At 1,240 nmole/cm², intermedeol achieved 40% repellency compared to 20% for callicarpenal—a 2-fold advantage [2]. Researchers developing tick repellent formulations for lone star tick management should prioritize intermedeol over DEET or callicarpenal based on this documented efficacy differential.

Fire Ant Repellent Formulation: Low-Dose Applications for Solenopsis spp. Management

Intermedeol demonstrated significant repellency against red imported fire ants at concentrations as low as 1.50 ppm—a 33-fold potency advantage over callicarpenal (50 ppm minimum effective concentration) [1]. Against black imported fire ants and hybrid colonies, intermedeol was effective at 6.25 ppm. In two-choice digging bioassays across 15 colonies, intermedeol showed significantly greater repellency than callicarpenal against both species and their hybrid (p<0.05) [2]. Formulation scientists developing low-concentration fire ant repellents should select intermedeol based on this quantified potency differential.

Leukemia Cell Differentiation Studies: HL-60 Model System for c-myc/p21CIP1 Pathway Investigation

Intermedeol induces HL-60 cell differentiation to granulocyte and monocyte/macrophage lineages with IC50 = 23.2 μg/mL [1]. The compound's mechanism involves coordinated downregulation of c-myc and upregulation of p21CIP1—a defined dual molecular signature that can serve as a quality control benchmark [2]. Researchers studying differentiation-inducing natural products should procure intermedeol for experiments requiring CD14/CD66b surface antigen monitoring, NBT reduction assays, esterase activity assessment, or phagocytic activity quantification [3].

Stereochemical SAR Studies: Eudesmane Sesquiterpenoid Structure-Activity Relationship Investigations

Intermedeol's defined (4S,5S,7R,10S) absolute configuration and the availability of synthetic routes to all eight eudesm-11-en-4-ol stereoisomers enable systematic SAR investigations not possible with stereochemically ambiguous natural product isolates [1]. The synthetic strategy utilizing oxidative hydroboration with controlled equilibration provides access to (±)-intermedeol, (±)-neointermedeol, (±)-paradisiol, and (±)-amiteol stereoisomer series [2]. Researchers requiring defined stereochemical starting materials for biological evaluation should select intermedeol and its characterized stereoisomer panel over undefined eudesmane mixtures.

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